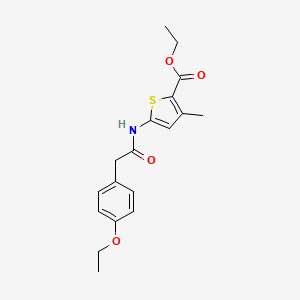

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-4-22-14-8-6-13(7-9-14)11-15(20)19-16-10-12(3)17(24-16)18(21)23-5-2/h6-10H,4-5,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTKLGRVAQJIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.

Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction. This involves reacting the thiophene derivative with acetic anhydride in the presence of a base like pyridine.

Substitution with the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction. This involves reacting the acetamido-thiophene intermediate with 4-ethoxyphenyl bromide in the presence of a strong base such as sodium hydride.

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substituent being introduced.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its structural similarity to known bioactive thiophene derivatives.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Its biological activity is studied in various assays to determine its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its specific application:

Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of enzymes involved in inflammatory pathways.

Biological Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiophene Derivatives

The compound is compared to structurally related thiophene-based molecules below:

Table 1: Structural Comparison

Key Observations :

Position 2 : All compounds feature an ethyl carboxylate group, critical for solubility and hydrogen-bonding interactions .

Position 5: The 4-ethoxyphenylacetamido group in the target compound contrasts with acetyl (), hydroxyphenyl (), or fluorophenyl () groups in analogs. The ethoxy group enhances lipophilicity compared to hydroxyl or cyano substituents .

Bioactivity: Compounds with chloroacetamido () or cyanoacrylamido () groups exhibit antimicrobial or antioxidant activities, suggesting the target compound’s 4-ethoxyphenyl group may confer unique pharmacological properties.

Lipophilicity and Solubility :

Biological Activity

Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the thiophene ring followed by acylation and esterification processes. The compound can be synthesized through the reaction of 3-methylthiophene-2-carboxylic acid derivatives with 4-ethoxyphenyl acetamide in the presence of coupling agents.

Antimicrobial Activity

Recent studies have indicated that compounds with thiophene structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development . -

Case Study on Cancer Cell Apoptosis :

Another investigation focused on the apoptotic effects of this compound on HeLa cells. The study utilized flow cytometry to analyze cell cycle changes and found a significant increase in sub-G1 phase cells, indicating apoptosis induction. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins .

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural properties. The presence of the ethoxy group and the acetamido moiety enhances its interaction with biological targets, contributing to its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.